Cas no 2034567-57-0 (4-(propan-2-yloxy)-N-1-(thiophen-2-yl)cyclopentylbenzamide)

4-(propan-2-yloxy)-N-1-(thiophen-2-yl)cyclopentylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-(propan-2-yloxy)-N-1-(thiophen-2-yl)cyclopentylbenzamide
- AKOS026687120
- 2034567-57-0
- F6204-0497
- 4-(propan-2-yloxy)-N-[1-(thiophen-2-yl)cyclopentyl]benzamide
- 4-isopropoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide
- 4-propan-2-yloxy-N-(1-thiophen-2-ylcyclopentyl)benzamide
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- Inchi: 1S/C19H23NO2S/c1-14(2)22-16-9-7-15(8-10-16)18(21)20-19(11-3-4-12-19)17-6-5-13-23-17/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21)
- InChI Key: GOLYHNNEUIQECX-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1(CCCC1)NC(C1C=CC(=CC=1)OC(C)C)=O
Computed Properties
- Exact Mass: 329.14495015g/mol
- Monoisotopic Mass: 329.14495015g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 66.6Ų
4-(propan-2-yloxy)-N-1-(thiophen-2-yl)cyclopentylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6204-0497-25mg |
4-(propan-2-yloxy)-N-[1-(thiophen-2-yl)cyclopentyl]benzamide |
2034567-57-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6204-0497-4mg |
4-(propan-2-yloxy)-N-[1-(thiophen-2-yl)cyclopentyl]benzamide |
2034567-57-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6204-0497-2mg |
4-(propan-2-yloxy)-N-[1-(thiophen-2-yl)cyclopentyl]benzamide |
2034567-57-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6204-0497-40mg |
4-(propan-2-yloxy)-N-[1-(thiophen-2-yl)cyclopentyl]benzamide |
2034567-57-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6204-0497-100mg |
4-(propan-2-yloxy)-N-[1-(thiophen-2-yl)cyclopentyl]benzamide |
2034567-57-0 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6204-0497-30mg |
4-(propan-2-yloxy)-N-[1-(thiophen-2-yl)cyclopentyl]benzamide |
2034567-57-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6204-0497-5μmol |
4-(propan-2-yloxy)-N-[1-(thiophen-2-yl)cyclopentyl]benzamide |
2034567-57-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6204-0497-10mg |
4-(propan-2-yloxy)-N-[1-(thiophen-2-yl)cyclopentyl]benzamide |
2034567-57-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6204-0497-15mg |
4-(propan-2-yloxy)-N-[1-(thiophen-2-yl)cyclopentyl]benzamide |
2034567-57-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6204-0497-2μmol |
4-(propan-2-yloxy)-N-[1-(thiophen-2-yl)cyclopentyl]benzamide |
2034567-57-0 | 2μmol |
$57.0 | 2023-09-09 |
4-(propan-2-yloxy)-N-1-(thiophen-2-yl)cyclopentylbenzamide Related Literature
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Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
Additional information on 4-(propan-2-yloxy)-N-1-(thiophen-2-yl)cyclopentylbenzamide
4-(Propan-2-yloxy)-N-1-(thiophen-2-yl)cyclopentylbenzamide: A Comprehensive Overview
The compound 4-(propan-2-yloxy)-N-1-(thiophen-2-yl)cyclopentylbenzamide, with the CAS number 2034567-57-0, is a complex organic molecule that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This compound is a derivative of benzamide, with a cyclopentyl group substituted at the nitrogen atom and a thiophene ring attached via a methylene bridge. The presence of the propan-2-yloxy group at the para position of the benzene ring adds to its structural complexity and functional diversity.
Recent studies have highlighted the importance of thiophene-containing compounds in drug discovery and materials science. The thiophene moiety, a five-membered aromatic heterocycle, is known for its stability, conjugation properties, and ability to participate in various supramolecular interactions. In the case of 4-(propan-2-yloxy)-N-1-(thiophen-2-yl)cyclopentylbenzamide, the thiophene ring is strategically positioned to potentially enhance the molecule's electronic properties and bioavailability. This makes it a promising candidate for applications in pharmaceuticals, where modulating electronic properties can significantly impact drug efficacy.
The synthesis of 4-(propan-2-yloxy)-N-1-(thiophen-2-yl)cyclopentylbenzamide involves a multi-step process that typically begins with the preparation of the benzamide core. The introduction of the propan-2-yloxy group at the para position is achieved through nucleophilic aromatic substitution or other suitable methods, depending on the starting materials. The cyclopentyl group is then introduced via amide bond formation, followed by coupling with the thiophene derivative to complete the structure. Recent advancements in catalytic methods and green chemistry have made this synthesis more efficient and environmentally friendly.
In terms of biological activity, 4-(propan-2-yloxy)-N-1-(thiophen-2-yl)cyclopentylbenzamide has shown potential as an inhibitor of certain enzymes and receptors. For instance, studies have demonstrated its ability to modulate kinase activity, which is crucial in treating various diseases such as cancer and inflammatory disorders. The cyclopentyl group contributes to the molecule's lipophilicity, enhancing its ability to cross cellular membranes and interact with target proteins. Additionally, the thiophene ring may play a role in stabilizing specific protein-ligand interactions through π–π stacking or other non-covalent interactions.
Beyond pharmacological applications, this compound has also been explored for its potential in materials science. Its rigid structure and conjugated system make it a candidate for use in organic electronics, such as field-effect transistors or light-emitting diodes (LEDs). Recent research has focused on optimizing its electronic properties by modifying substituents or incorporating it into self-assembled monolayers (SAMs). These studies have shown promising results in terms of charge transport properties and stability under ambient conditions.
The development of novel synthetic routes for 4-(propan-2-yloxy)-N-1-(thiophen-2-yl)cyclopentylbenzamide has been another area of active research. Traditional methods often involve multiple steps with low yields, but modern approaches leveraging transition metal catalysts and microwave-assisted synthesis have significantly improved efficiency. For example, palladium-catalyzed cross-coupling reactions have been employed to streamline the construction of key intermediates, reducing both time and cost.
In conclusion, 4-(propan-2-yloxy)-N-1-(thiophen-2
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